molecular formula C27H38O9 B13896695 6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13896695
M. Wt: 506.6 g/mol
InChI Key: WVTMNZAPPOMZST-UHFFFAOYSA-N
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Description

6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound It is characterized by its intricate structure, which includes multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized through a series of reactions to introduce the hydroxyl and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce secondary or tertiary alcohols.

Scientific Research Applications

6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H38O9

Molecular Weight

506.6 g/mol

IUPAC Name

6-[(17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)

InChI Key

WVTMNZAPPOMZST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Origin of Product

United States

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